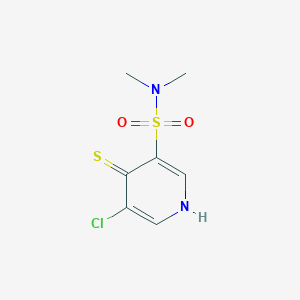
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a cyclobutanecarboxylate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate typically involves the reaction of a cyclobutanecarboxylate precursor with a tosylating agent under basic conditions. One common method involves the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate: Similar structure but without the stereochemistry.
Cyclobutanecarboxylates: Compounds with similar cyclobutane rings but different substituents.
Tosylates: Compounds with the tosyloxy group attached to different carbon frameworks.
Uniqueness
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This stereochemistry can also impact its potential biological activity and applications in medicinal chemistry.
Properties
CAS No. |
939768-65-7 |
|---|---|
Molecular Formula |
C16H22O5S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C16H22O5S/c1-11-5-7-14(8-6-11)22(18,19)21-13-9-12(10-13)15(17)20-16(2,3)4/h5-8,12-13H,9-10H2,1-4H3 |
InChI Key |
XRAKRCWHGGQELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


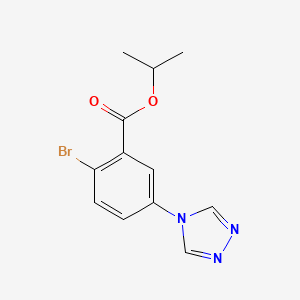
![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)
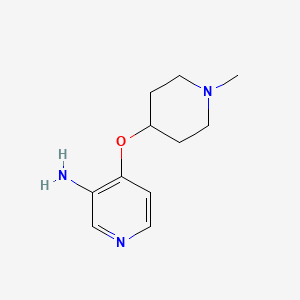
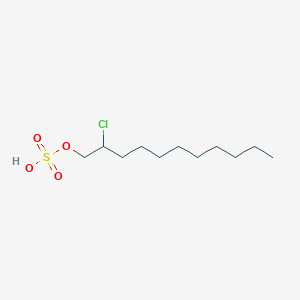



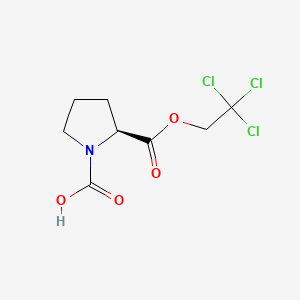
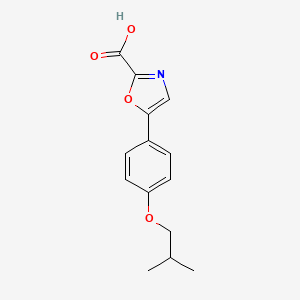

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)
